molecular formula C25H31N3O3 B11112953 1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone

Cat. No.: B11112953
M. Wt: 421.5 g/mol
InChI Key: XGFHQYVSMUMPRR-UHFFFAOYSA-N
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Description

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[55]undec-1-EN-9-YL]ethanone is a complex organic compound with a unique spirocyclic structure

Preparation Methods

The synthesis of 1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include:

    Step 1: Formation of the spirocyclic core through a cyclization reaction.

    Step 2: Introduction of the dimethylphenyl group via a Friedel-Crafts alkylation.

    Step 3: Addition of the hydroxy and methoxy groups through electrophilic aromatic substitution reactions.

Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-[2-(3,4-Dimethylphenyl)-4-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone can be compared with similar compounds such as:

The uniqueness of this compound lies in its spirocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

IUPAC Name

1-[4-(3,4-dimethylphenyl)-2-(2-hydroxy-3-methoxyphenyl)-1,5,9-triazaspiro[5.5]undec-4-en-9-yl]ethanone

InChI

InChI=1S/C25H31N3O3/c1-16-8-9-19(14-17(16)2)21-15-22(20-6-5-7-23(31-4)24(20)30)27-25(26-21)10-12-28(13-11-25)18(3)29/h5-9,14,22,27,30H,10-13,15H2,1-4H3

InChI Key

XGFHQYVSMUMPRR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)C(=O)C)NC(C2)C4=C(C(=CC=C4)OC)O)C

Origin of Product

United States

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